molecular formula C11H8N6OS B11053917 4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole

Cat. No. B11053917
M. Wt: 272.29 g/mol
InChI Key: KDHOMYBUFUCGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of a broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1-methylpyrazole is unique due to its specific combination of a furan ring, triazole, thiadiazole, and pyrazole moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

properties

Molecular Formula

C11H8N6OS

Molecular Weight

272.29 g/mol

IUPAC Name

3-(furan-2-yl)-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8N6OS/c1-16-6-7(5-12-16)10-15-17-9(8-3-2-4-18-8)13-14-11(17)19-10/h2-6H,1H3

InChI Key

KDHOMYBUFUCGJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3S2)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.